Welcome to the BenchChem Online Store!
molecular formula C5H10N4O B2474026 1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol CAS No. 477575-14-7

1-amino-3-(1H-1,2,3-triazol-1-yl)propan-2-ol

Cat. No. B2474026
M. Wt: 142.162
InChI Key: MJOYNKBCVVNDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07179910B2

Procedure details

1-Chloro-3(1,2,3)triazol-1-ylpropan-2-ol (2.3 g, 13 mmol) was treated with the solution of NH3 in methanol (25% by weight, 20 mL) at 60° C. overnight in a sealed pressure vessel. After cooling to room temperature, nitrogen was bulbbed into the reaction mixture to remove the ammonia. Evaporation of solvent gave the hydrogen chloride salt of 1-amino-3-(1,2,3)triazol-1-ylpropan-2-ol (2.57 g, 100%). 1H NMR (DMSO-d6) δ 2.68 (dd, J=8.8, 12.8 Hz, 1H), 2.97 (dd, J=3.6, 12.8 Hz, 1H), 4.15 (m, 1H), 4.44 (dd, J=6.4, 14 Hz, 1H), 4.57 (dd, J=4.6, 14 Hz, 1H), 5.95 (d, J=5.2 Hz, 1H, OH), 7.77 (s, 1H), 8.01 (brs., 3H, NH3+), 8.12 (s, 1H). MS (m/z) 143.1 (M+1).
Name
1-Chloro-3(1,2,3)triazol-1-ylpropan-2-ol
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:10])[CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[N:6]1.[NH3:11]>CO>[NH2:11][CH2:2][CH:3]([OH:10])[CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[N:6]1

Inputs

Step One
Name
1-Chloro-3(1,2,3)triazol-1-ylpropan-2-ol
Quantity
2.3 g
Type
reactant
Smiles
ClCC(CN1N=NC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the ammonia
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCC(CN1N=NC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.